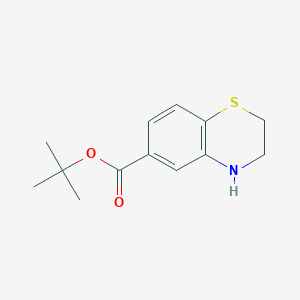

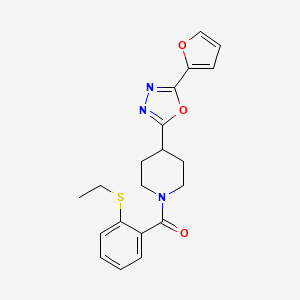

![molecular formula C16H9N3O3S2 B2671929 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide CAS No. 892853-54-2](/img/structure/B2671929.png)

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . The reaction mixture is filtered and the filtrate is concentrated under vacuum to remove the solvent. The residue is then dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. For instance, Sonogashira cross-coupling reactions have been used to synthesize novel derivatives . The reaction conditions and reagents can be varied to achieve different products.Aplicaciones Científicas De Investigación

Fluorescent Dyes

The compound’s core structure, based on [1,3]-dioxolo[4,5-f]benzodioxole, serves as a foundation for novel fluorescent dyes. Starting from commercially available precursors (such as vanillin and 1,2,4,5-tetrachlorobenzene), the core unit can be synthesized straightforwardly. Subsequent lithiation and derivatization of the benzene ring allow fine-tuning of the optical properties. The resulting fluorescent groups exhibit absorption in the range of 403–520 nm and emission in the range of 495–665 nm. These dyes possess long fluorescence lifetimes, high photostability, significant Stokes shifts, and small molecular sizes, making them ideal for optical sensing applications .

Antitumor Agents

While not directly related to the compound itself, research involving thiazoles (a class to which this compound belongs) has revealed antitumor potential. For instance, N-aryl-5-(benzo[d]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines have been synthesized and evaluated for their antitumor activities against various cancer cell lines. Some compounds demonstrated potent growth inhibition properties with IC50 values below 5 μM . Although this specific compound hasn’t been directly studied for its antitumor effects, its structural features warrant further investigation in this context.

Anti-Inflammatory and Analgesic Activity

Thiazolidinone-containing compounds (which share some structural features with our compound) have been associated with greater anti-inflammatory and analgesic activity. While not directly proven for our compound, this information suggests potential applications in pain management and inflammation control .

Indole-Based Derivatives

Although not directly related to this compound, indoles bearing 1,3-benzodioxol-5-yl moieties have been investigated for their biological activities. Considering this, exploring derivatives of our compound with fused heteroaryl moieties could lead to interesting pharmacological properties .

Direcciones Futuras

The future directions for research on “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide” and similar compounds could involve further exploration of their potential therapeutic applications, particularly given their anti-inflammatory and analgesic activities . Additionally, further studies could focus on optimizing the synthesis process and exploring the diverse chemical reactions these compounds can undergo .

Propiedades

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O3S2/c20-15(8-1-2-9-13(3-8)23-6-17-9)19-16-18-10-4-11-12(22-7-21-11)5-14(10)24-16/h1-6H,7H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSMBEWHVBTWBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2671846.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2671852.png)

![4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride](/img/structure/B2671853.png)

![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2671854.png)

![1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride](/img/structure/B2671857.png)

![(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid](/img/structure/B2671865.png)

![2-[(3,4-dimethoxyphenyl)methyl]-1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B2671867.png)